(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride is a chiral compound with a specific stereochemistry, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor.
Fluorination: Introduction of the fluorine atom at the desired position using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: The amino group is introduced through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, and alcohols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme interactions and receptor binding.
Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ambroxol hydrochloride
- Bromhexine hydrochloride
Comparison
(S)-2-Amino-4-fluoro-4-methylpentan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and amino groups. This combination imparts distinct chemical and biological properties compared to similar compounds like ambroxol hydrochloride and bromhexine hydrochloride, which are primarily used as mucolytic agents .
Properties
Molecular Formula |
C6H15ClFNO |
---|---|
Molecular Weight |
171.64 g/mol |
IUPAC Name |
2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H14FNO.ClH/c1-6(2,7)3-5(8)4-9;/h5,9H,3-4,8H2,1-2H3;1H |
InChI Key |
SLNXPYWUDZAXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(CO)N)F.Cl |
Origin of Product |
United States |
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